The compound 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule with significant interest in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 393.43 g/mol. This compound is classified under the category of benzothiazine derivatives, which are known for their diverse biological activities.
The synthesis of 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The synthesis may start from commercially available benzothiazine derivatives, followed by functionalization steps to introduce the butyl and fluoro groups.
Key synthetic methods may include:
While specific synthetic protocols are not detailed in the provided sources, general organic synthesis techniques apply.
The molecular structure of this compound features a benzothiazine core with various substituents:
The compound can be represented using various structural notations:
InChI=1S/C22H16FNO3S/c1-15-7-10-18(11-8-15)24-14-21(22(25)16-5-3-2-4-6-16)28(26,27)20-12-9-17(23)13-19(20)24/h2-14H,1H3
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
.The compound may undergo various chemical reactions typical of aromatic compounds and heterocycles:
Technical details regarding specific reaction conditions or yields were not provided in the sources.
While specific mechanisms of action for this compound are not extensively documented, compounds related to benzothiazines often exhibit biological activities through interactions with enzymes or receptors. The presence of fluorine and sulfur in its structure may enhance its pharmacological properties, potentially leading to increased potency or selectivity in biological systems.
Further studies would be necessary to elucidate its precise mechanism of action in a biological context.
This compound is typically characterized by its:
Key chemical properties include:
Relevant data such as melting point or boiling point were not explicitly provided in the sources.
The compound is primarily used in research settings, particularly in medicinal chemistry and pharmacology. Its structural features suggest potential applications in:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5